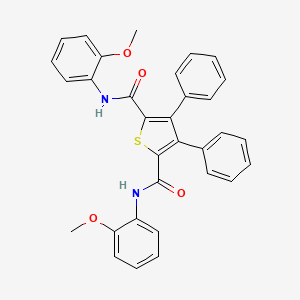![molecular formula C21H10N4O B11521349 4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one](/img/structure/B11521349.png)
4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11,15,25-tetrazahexacyclo[1211003,1205,10016,24017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions under controlled conditions to form the hexacyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[13.6.2.2 4,11 .0 5,10 .0 16,21 ]pentacosa-1(22),4(25),5,7,9,11(24),15(23),16,18,20-decaene
- Tetracyclo[10.8.5.0 4,19 .0 9,14 ]pentacosa-1,3,9,11,13,19-hexaene
Uniqueness
4,11,15,25-tetrazahexacyclo[1211003,1205,10016,24017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one stands out due to its multiple nitrogen atoms and extensive conjugated system, which contribute to its unique chemical and biological properties
Properties
Molecular Formula |
C21H10N4O |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4,11,15,25-tetrazahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaen-23-one |
InChI |
InChI=1S/C21H10N4O/c26-21-12-6-2-1-5-11(12)19-20(21)25-18-10-16-15(9-17(18)24-19)22-13-7-3-4-8-14(13)23-16/h1-10H |
InChI Key |
ZOMBMWSXUADTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC5=NC6=CC=CC=C6N=C5C=C4N=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


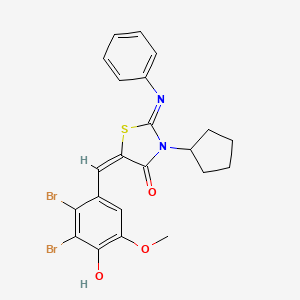
![4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide](/img/structure/B11521284.png)
![3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine](/img/structure/B11521290.png)
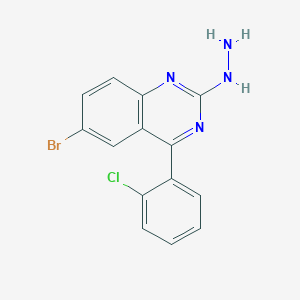
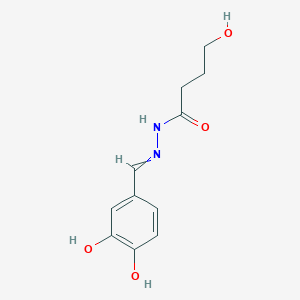
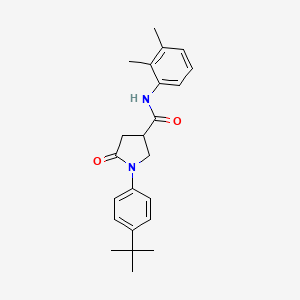
![(1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11521307.png)
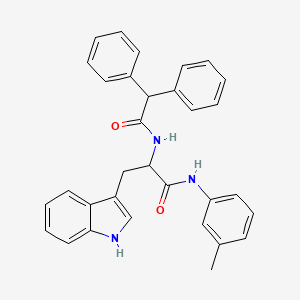
![4,4'-oxybis[N'-(trifluoroacetyl)benzohydrazide]](/img/structure/B11521316.png)
methanone](/img/structure/B11521329.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11521339.png)
![1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11521341.png)

